N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound characterized by a unique structure featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic synthesis. Key steps include the formation of the thienopyrimidine core and subsequent attachment of the ethyl and pyrrole groups. Typical reaction conditions may involve:
Base-catalyzed cyclization
Use of reagents like acyl chlorides, amines, and protective groups
Temperature control, often requiring reflux conditions
Industrial Production Methods: For large-scale production, flow chemistry techniques and solid-phase synthesis are employed to ensure high yield and purity. These methods provide better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo oxidation at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Use of peracids or oxone under mild conditions.
Reduction: Hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, acids, or bases under controlled temperatures.
Major Products Formed:
Pyrrole oxides
Benzyl alcohol derivatives
Substituted benzamides with various functional groups
Scientific Research Applications
Chemistry: Used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Acts as a probe in biochemical assays to study enzyme interactions and signaling pathways.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the design and synthesis of novel materials with specific physical or chemical properties, such as catalysts or polymers.
Mechanism of Action
The compound’s mechanism of action often involves interaction with specific enzymes or receptors. It can bind to active sites, altering the enzymatic activity or receptor signaling. This modulation can lead to changes in cellular processes, which are being explored for therapeutic benefits.
Comparison with Similar Compounds
Thienopyrimidine derivatives without the pyrrole group
Benzamide derivatives with different substituents
Pyrrole-based compounds lacking the thienopyrimidine core
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Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-17(13-3-5-14(6-4-13)22-9-1-2-10-22)20-8-11-23-18(25)16-15(7-12-27-16)21-19(23)26/h1-7,9-10,12H,8,11H2,(H,20,24)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIQLLZVLHKGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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